(S)-2-Amino-2-(o-tolyl)ethanol
Overview
Description
(S)-2-Amino-2-(o-tolyl)ethanol is an organic compound with the molecular formula C9H13NO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-enantiomer refers to its specific spatial configuration. This compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethane backbone, with an ortho-tolyl group (a benzene ring with a methyl group at the ortho position) attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Amino-2-(o-tolyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(o-tolyl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the formation of the (S)-enantiomer. This approach often employs transition metal catalysts and ligands to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(o-tolyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxyl group to a tosylate (using tosyl chloride) allows for further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of (S)-2-(o-tolyl)acetone.
Reduction: Formation of (S)-2-amino-2-(o-tolyl)ethane.
Substitution: Formation of (S)-2-tosyloxy-2-(o-tolyl)ethanol.
Scientific Research Applications
(S)-2-Amino-2-(o-tolyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(o-tolyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The ortho-tolyl group provides hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(o-tolyl)ethanol: The enantiomer of the (S)-form, differing in spatial configuration.
2-Amino-2-phenylethanol: Lacks the methyl group on the benzene ring, resulting in different chemical properties.
2-Amino-2-(p-tolyl)ethanol: Has the methyl group at the para position instead of the ortho position.
Uniqueness
(S)-2-Amino-2-(o-tolyl)ethanol is unique due to its specific chiral configuration and the presence of the ortho-tolyl group, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOFHSAPFDGCGW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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